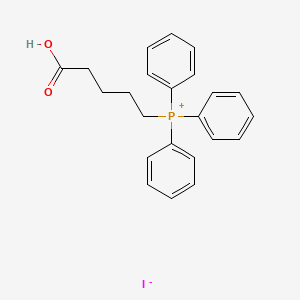
(4-Carboxybutyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Carboxybutyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-carboxybutyl chain, with iodide as the counterion. It is known for its applications in organic synthesis, medicinal chemistry, and as a mitochondrial targeting agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxybutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 4-bromobutyric acid, followed by the substitution of the bromide ion with iodide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The general reaction scheme can be represented as:
Ph3P+Br-(CH2)4COOH→Ph3P-(CH2)4COOH+Br−
followed by:
Ph3P-(CH2)4COOH+Br−+NaI→Ph3P-(CH2)4COOH+I−+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Carboxybutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Condensation Reactions: The carboxyl group can engage in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) or potassium iodide (KI) in polar solvents.
Oxidation: Potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products
Substitution: Formation of new phosphonium salts with different counterions.
Oxidation: Conversion to phosphine oxides.
Reduction: Formation of phosphines or phosphonium hydrides.
Wissenschaftliche Forschungsanwendungen
(4-Carboxybutyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting cancer cells.
Industry: Utilized in the synthesis of prostaglandins and other bioactive molecules.
Wirkmechanismus
The mechanism of action of (4-Carboxybutyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake by the negatively charged mitochondrial membrane. Once inside the mitochondria, it can exert various effects, including disrupting mitochondrial function and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Carboxybutyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium chloride
- (4-Carboxybutyl)triphenylphosphonium fluoride
Uniqueness
(4-Carboxybutyl)(triphenyl)phosphanium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its bromide and chloride counterparts, the iodide variant may exhibit different pharmacokinetics and biodistribution profiles, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61168-05-6 |
|---|---|
Molekularformel |
C23H24IO2P |
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
4-carboxybutyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C23H23O2P.HI/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H |
InChI-Schlüssel |
JTOVUSHXISGDFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

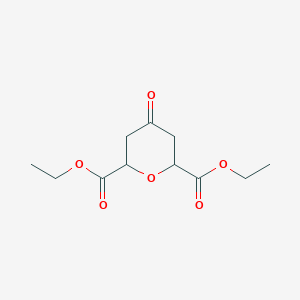
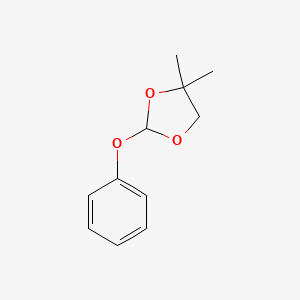
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
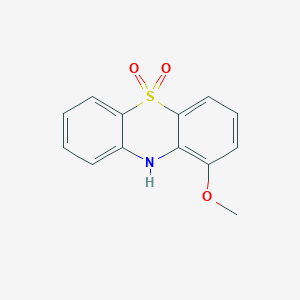
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
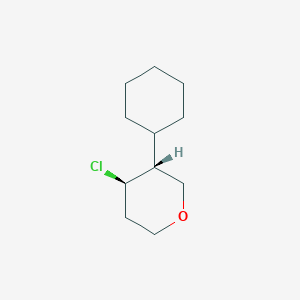
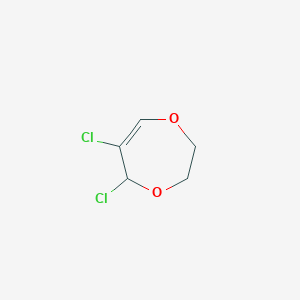
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
